The following technical guide details the properties, synthesis, and applications of N-Ethyl-2-bromoaniline , structured for researchers in medicinal chemistry and organic synthesis. Chemical Identity & Physicochemical P...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of N-Ethyl-2-bromoaniline , structured for researchers in medicinal chemistry and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
N-Ethyl-2-bromoaniline is a specialized halogenated aniline derivative serving as a critical building block in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines. Its structural motif—an ortho-positioned bromine atom combined with a secondary amine—provides two distinct handles for orthogonal functionalization: the nucleophilic nitrogen and the electrophilic aryl bromide.
~230–235 °C (Predicted based on parent 2-bromoaniline BP 229°C)
Density
~1.4–1.5 g/mL (Predicted)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa
~2.5 (Conjugate acid)
Synthetic Methodologies
For research-grade purity (>98%), Reductive Amination is the superior synthetic route over direct alkylation. Direct alkylation of 2-bromoaniline with ethyl halides often results in over-alkylation (formation of N,N-diethyl byproducts) which are difficult to separate.
Protocol A: Reductive Amination (Recommended)
This method ensures mono-alkylation selectivity by forming an intermediate imine/hemiaminal which is reduced in situ.
Reagents:
2-Bromoaniline (1.0 equiv)
Acetaldehyde (1.2 equiv)
Sodium Triacetoxyborohydride (STAB, 1.5 equiv) or NaBH₄
Acetic Acid (catalytic)
Solvent: 1,2-Dichloroethane (DCE) or Methanol
Step-by-Step Workflow:
Imine Formation: Dissolve 2-bromoaniline in DCE under an inert atmosphere (N₂). Add Acetaldehyde dropwise at 0°C.
Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir for 30–60 minutes.
Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. The use of STAB over NaBH₄ minimizes the reduction of the aldehyde before it reacts with the amine.
Quench & Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Direct Alkylation (Scale-Up Alternative)
Note: Requires strict stoichiometric control (0.9 equiv EtI) to minimize dialkylation.
Core Applications: Heterocycle Construction
The primary utility of N-Ethyl-2-bromoaniline lies in its ability to undergo Palladium-Catalyzed Annulation . The ortho-bromine serves as the site for oxidative addition, while the N-ethyl group provides the pre-installed substituent for the final heterocycle, avoiding the need for difficult post-cyclization N-alkylation.
Mechanism: Larock Indole Synthesis
One of the most powerful applications is the Larock synthesis, where N-Ethyl-2-bromoaniline reacts with an internal alkyne to form 1-ethyl-2,3-disubstituted indoles. This reaction proceeds via a palladacycle intermediate.
Reaction Scheme Logic:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Coordination: The alkyne coordinates to the Pd(II) species.
Migratory Insertion: The alkyne inserts into the Ar-Pd bond (regioselective step).
Nucleophilic Attack: The nitrogen attacks the Pd-alkenyl species, closing the ring.
Reductive Elimination: Regenerates Pd(0) and releases the indole.
Figure 1: Mechanistic pathway for the conversion of N-Ethyl-2-bromoaniline into functionalized indoles via Larock Synthesis.
Safety & Handling (SDS Summary)
As a halogenated aniline, this compound requires strict safety protocols.
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Haloanilines are known methemoglobinemia inducers.
Skin/Eye: Causes serious eye irritation and skin irritation.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (may darken upon oxidation).
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
PubChem. N-(2-Bromoethyl)aniline Compound Summary (Related Isomer/Derivative Data). National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Synthesis of Indoles: Larock Indole Synthesis. Available at: [Link]
Exploratory
Solubility of N-ethyl-2-bromoaniline in organic solvents vs water
The following technical guide provides an in-depth analysis of the solubility profile of N-Ethyl-2-bromoaniline , structured for researchers and drug development professionals. Executive Summary N-Ethyl-2-bromoaniline (C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the solubility profile of N-Ethyl-2-bromoaniline , structured for researchers and drug development professionals.
Executive Summary
N-Ethyl-2-bromoaniline (CAS: 69083-47-2) is a lipophilic, halogenated aniline derivative widely utilized as an intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between the hydrophobic ortho-bromoaryl moiety and the weakly basic secondary amine.
This guide defines the solubility landscape of N-ethyl-2-bromoaniline, contrasting its negligible aqueous solubility with its high affinity for polar aprotic and chlorinated organic solvents. It provides actionable protocols for solvation, extraction, and purification, grounded in thermodynamic principles and field-proven synthetic methodologies.
Chemical Identity & Physicochemical Basis[2][3][4][5][6][7][8][9]
Understanding the solubility requires a structural analysis of the solute-solvent interactions.
Property
Data
Mechanistic Implication
IUPAC Name
N-Ethyl-2-bromoaniline
-
CAS Number
69083-47-2
Unique Identifier
Molecular Formula
C₈H₁₀BrN
-
Molecular Weight
200.08 g/mol
Moderate size, favorable for membrane permeability.
Predicted LogP
~3.1 – 3.4
High Lipophilicity: Indicates strong preference for organic phases over water.
H-Bond Donors
1 (Secondary Amine)
Weak donor; limits water solubility.
H-Bond Acceptors
1 (Nitrogen Lone Pair)
Available for interaction with protic solvents (e.g., alcohols).
Electronic Effect
Ortho-Bromo Substituent
Electron-withdrawing group (EWG) lowers the pKa of the amine, reducing protonation at neutral pH.
Thermodynamic Solvation Drivers
Hydrophobic Effect (Aqueous): The bulky bromine atom and the ethyl group disrupt the hydrogen-bonding network of water. The entropic penalty of cavity formation in water far exceeds the enthalpic gain from the single weak N-H···O hydrogen bond, resulting in insolubility.
Dipole-Dipole Interactions (Organic): The C-Br bond creates a permanent dipole. Polar aprotic solvents like DMSO and DMF stabilize this dipole effectively.
London Dispersion Forces: The polarizable bromine atom enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene) via strong van der Waals interactions.
Solubility Landscape: Organic vs. Aqueous[7]
The following table categorizes solvent compatibility based on experimental precedents for similar halogenated N-alkyl anilines.
Quantitative Solubility Matrix (Estimated)
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Aqueous
Water (pH 7)
Insoluble (< 0.1 mg/mL)
Hydrophobic exclusion dominates.
Aqueous (Acidic)
1M HCl, 1M H₂SO₄
Soluble (as salt)
Protonation of the amine forms the hydrophilic anilinium cation (Ph-NH₂⁺Et Br⁻).
Chlorinated
Dichloromethane (DCM), Chloroform
High (> 100 mg/mL)
"Like dissolves like"; excellent dispersion force matching.
Polar Aprotic
DMSO, DMF, THF, Acetonitrile
High (> 100 mg/mL)
Strong dipole interactions; THF coordinates well with the amine proton.
Polar Protic
Methanol, Ethanol, Isopropanol
High (> 50 mg/mL)
Solvation via H-bonding; often used for recrystallization (when mixed with water).
Esters/Ethers
Ethyl Acetate, Diethyl Ether
Good (> 30 mg/mL)
Standard extraction solvents; moderate polarity matches the solute.
Aliphatic
Hexanes, Pentane, Cyclohexane
Moderate/Low
Solubility decreases as temperature drops; useful for precipitation/trituration.
Experimental Protocols
Protocol A: Solubilization for Chemical Synthesis
Objective: Prepare a homogeneous solution for cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic substitution.
Solvent Selection: Choose Anhydrous THF or Toluene (degassed).
Concentration: Typical working concentration is 0.1 M to 0.5 M.
Procedure:
Weigh N-ethyl-2-bromoaniline into a dried flask under inert atmosphere (Ar/N₂).
Add solvent via syringe.
Note: No heating is usually required; the compound dissolves readily at room temperature (25°C).
Troubleshooting: If using a catalyst system, ensure the ligand is also soluble. If turbidity occurs in Toluene, add 5-10% DMF as a co-solvent.
Protocol B: Purification via Acid-Base Extraction
Objective: Isolate N-ethyl-2-bromoaniline from non-basic impurities (e.g., starting aryl halides) or highly polar byproducts.
Workflow Diagram:
Figure 1: Acid-Base Extraction Workflow for N-Ethyl-2-bromoaniline purification.
Step-by-Step:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).
Acid Extraction: Wash the organic phase with 1M HCl (2x). The N-ethyl-2-bromoaniline will protonate and migrate to the aqueous layer.
Critical Check: The ortho-bromo group reduces basicity. If 1M HCl is insufficient, use 2M HCl to ensure complete protonation.
Separation: Keep the aqueous layer. (Discard organic layer if removing non-basic impurities).
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The solution will become cloudy as the free base oils out.
Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate.
Applications & Formulation Implications
In Drug Discovery (MedChem)
Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO . Avoid storing in aqueous buffers, as the compound will precipitate immediately.
Assay Conditions: When diluting into biological media (e.g., cell culture), ensure the final DMSO concentration is < 1% (v/v). Due to low aqueous solubility, the compound may crash out at concentrations > 50 µM in media.
Mitigation: Use a solubility enhancer like cyclodextrin (HP-β-CD) if higher concentrations are required.
In Organic Synthesis
Recrystallization: If the compound is solid (or for solid derivatives), a common solvent system is Ethanol/Water . Dissolve in hot ethanol, then add water dropwise until turbidity persists, and cool.
Chromatography: Elute using Hexanes:Ethyl Acetate gradients. The compound is lipophilic and will have a high R_f in pure EtOAc. Start with 95:5 Hex:EtOAc.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13868, N-(2-Bromoethyl)aniline. (Note: Structural isomer reference for property comparison). Retrieved from [Link]
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
An In-Depth Technical Guide to N-ethyl-2-bromoaniline and the Neurotoxin DSP-4: A Tale of Two Molecules
Abstract This technical guide provides a comprehensive analysis of N-ethyl-2-bromoaniline and the potent neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). While their names suggest a close relationship, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of N-ethyl-2-bromoaniline and the potent neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). While their names suggest a close relationship, a fundamental structural difference—aniline versus benzylamine—dictates their profoundly divergent chemical and biological profiles. N-ethyl-2-bromoaniline serves as a standard organic intermediate, whereas DSP-4 is a highly selective neurotoxin indispensable for modeling noradrenergic deficits in neurodegenerative disease research. We will dissect their chemical structures, mechanisms of action, toxicological profiles, and applications. This guide will illuminate the critical structural motifs that impart DSP-4 with its potent neurotoxicity, a property entirely absent in its aniline counterpart, providing researchers, scientists, and drug development professionals with a clear and authoritative understanding of these two distinct compounds.
Introduction: The Criticality of Chemical Specificity
In the realms of neuropharmacology and medicinal chemistry, subtle changes in molecular architecture can lead to dramatic shifts in biological function. The distinction between N-ethyl-2-bromoaniline and the neurotoxin DSP-4 is a prime case study in this principle. A cursory glance at their nomenclature might mislead one to assume they are closely related analogues. However, a deeper analysis reveals they belong to different chemical classes—aniline and benzylamine, respectively. This guide addresses the common point of confusion between these compounds and establishes a clear, technically grounded understanding of their disparate properties. For researchers studying the noradrenergic system or developing therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease, recognizing that DSP-4 is the specific tool for inducing locus coeruleus degeneration is paramount.[1][2][3] This document serves as a definitive reference to prevent conceptual and experimental errors rooted in the misidentification of these molecules.
Chemical Identity and Structural Disambiguation
The core difference between the two molecules lies in the placement of the carbon atom separating the benzene ring from the nitrogen-containing functional group.
N-ethyl-2-bromoaniline is an aniline. The nitrogen atom is directly bonded to the aromatic ring. This direct attachment significantly influences the molecule's electronic properties and reactivity, primarily making it a precursor in organic synthesis, such as in the creation of dyes and pharmaceuticals.[4][5]
DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) is a benzylamine. The nitrogen atom is separated from the benzene ring by a methylene (-CH2-) group. This structural feature is critical for its biological activity, allowing it to be recognized and transported by the norepinephrine transporter (NET).[6][7]
Table 1: Comparative Chemical Properties
Property
N-ethyl-2-bromoaniline
DSP-4 (Hydrochloride Salt)
Chemical Structure
IUPAC Name
N-ethyl-2-bromoaniline
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine
Molecular Formula
C₈H₁₀BrN
C₁₁H₁₅BrClN
Molecular Weight
200.08 g/mol
276.60 g/mol
Core Structure
Aniline
Benzylamine
Key Functional Group for Activity
N/A (Chemical Intermediate)
N-(2-chloroethyl)
From Precursor to Toxin: The Genesis of DSP-4
DSP-4 is not derived from N-ethyl-2-bromoaniline. Its synthesis originates from precursors within the benzylamine class. The defining feature of DSP-4—the N-(2-chloroethyl) group—is intentionally introduced to create a reactive molecule capable of alkylating biological nucleophiles after being selectively transported into noradrenergic neurons.
Diagram 1: Structural Distinction
Caption: DSP-4's selective uptake and intracellular activation pathway.
Toxicological and Biological Effects: A Comparative Overview
The differing mechanisms translate directly to distinct toxicological and biological outcomes.
Table 2: Comparative Toxicological and Biological Profile
Feature
N-ethyl-2-bromoaniline
DSP-4 Neurotoxin
Primary Target
Non-specific
Noradrenergic nerve terminals, primarily from the Locus Coeruleus. [8][9]
Primary Effect
General chemical toxicity
Selective neurodegeneration and depletion of norepinephrine. [7][10]
Selectivity
Low
High for noradrenergic neurons over dopaminergic and serotonergic systems. [6][7]
Brain Region Impact
Not applicable
Severe norepinephrine depletion in cortex, hippocampus, cerebellum. [10][9]Minimal impact on hypothalamus. [9]
Cellular Impact
General cytotoxicity at high doses
Destroys axon terminals while initially sparing cell bodies. [9]
Reversibility
N/A
Effects can be long-lasting, though some regeneration is possible over months. [10][11]
Applications in Research and Drug Development
The distinct properties of these compounds define their utility for scientific professionals.
N-ethyl-2-bromoaniline: Its use is confined to the synthesis laboratory as an organic intermediate. It holds no direct application as a pharmacological tool.
DSP-4: This neurotoxin is a cornerstone tool in neuroscience.
[7] * Disease Modeling: It is widely used to create animal models with selective noradrenergic deficits, mimicking the LC degeneration seen in the early stages of Alzheimer's disease and Parkinson's disease.
[2][3] * Functional Studies: Researchers use DSP-4 to investigate the role of the LC-norepinephrine system in cognitive functions (e.g., learning, memory, attention), stress responses, and sleep-wake cycles.
[12][13] * Therapeutic Screening: DSP-4-lesioned animals can be used to screen potential drugs aimed at mitigating the effects of noradrenergic loss or promoting neural repair.
Experimental Protocols
Protocol: Induction of Noradrenergic Lesion in Rodents using DSP-4
This protocol is a representative example and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation: Dissolve DSP-4 hydrochloride in sterile 0.9% saline to a final concentration of 10 mg/mL immediately before use. DSP-4 solutions are unstable and should not be stored.
[12]2. Animal Handling: Acclimatize adult male Wistar rats (250-300g) to the facility for at least one week prior to the experiment.
Administration: Administer a single intraperitoneal (i.p.) injection of DSP-4 at a dose of 50 mg/kg. [6][7]A control group should receive an equivalent volume of sterile saline.
Post-Injection Monitoring: House the animals and monitor for any adverse effects. Note that transient changes in weight and water intake may occur.
[8]5. Lesion Maturation: The neurotoxic effects develop over time. A period of 1-2 weeks is typically allowed for the degeneration of noradrenergic terminals to stabilize before behavioral testing or post-mortem analysis.
[1][9]6. Verification of Lesion: To confirm the selective depletion of norepinephrine, brain tissue from specific regions (e.g., hippocampus, prefrontal cortex) can be collected and analyzed for monoamine content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. A successful lesion is typically characterized by a >80% reduction in norepinephrine content with minimal changes to dopamine and serotonin levels.
[1][10]
Diagram 3: Experimental Workflow for DSP-4 In Vivo Study
Caption: Standardized workflow for inducing and verifying a DSP-4 lesion.
Analytical Methodologies for Detection
Both compounds can be detected and quantified using standard analytical chemistry techniques.
N-ethyl-2-bromoaniline: Due to its volatility and aniline structure, Gas Chromatography (GC), often with a nitrogen-phosphorus detector (NPD) or coupled with Mass Spectrometry (GC-MS), is a suitable method. [14]High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable alternative.
[15][16]* DSP-4: HPLC with UV or electrochemical detection is commonly used for quantifying DSP-4 and, more importantly, for measuring the resulting depletion of norepinephrine and its metabolites in brain tissue samples.
Conclusion
The distinction between N-ethyl-2-bromoaniline and DSP-4 is not a matter of trivial nomenclature but a fundamental lesson in structure-activity relationships.
N-ethyl-2-bromoaniline is a stable aniline-class chemical intermediate with no known specific neurotoxic action.
DSP-4 is a reactive benzylamine-class neurotoxin, specifically designed to be transported into noradrenergic neurons where it becomes a potent alkylating agent, inducing terminal degeneration.
This guide has elucidated these core differences through an examination of their chemical structures, mechanisms of action, biological effects, and research applications. For the intended audience of researchers, scientists, and drug development professionals, a precise understanding of this distinction is non-negotiable. DSP-4 remains an invaluable tool for probing the secrets of the noradrenergic system, but its power and specificity are entirely dependent on its unique molecular structure, which sets it unequivocally apart from its aniline cousins.
References
The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neuroanatomy. [Link]
Fritschy, J. M., & Grzanna, R. (1989). Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals. Neuroscience. [Link]
Jönsson, G., Hallman, H., & Ross, S. B. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Current Topics in Behavioral Neurosciences. [Link]
O'Donnell, J., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro. [Link]
Fornai, F., et al. (2012). Nature of DSP-4-Induced Neurotoxicity. Handbook of Neurotoxicity. [Link]
Ross, S. B., & Stenfors, C. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed. [Link]
Villani, L., et al. (1994). Neurotoxic effects of DSP-4 on the noradrenergic system of the goldfish brain. PubMed. [Link]
Jonsson, G., et al. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology. [Link]
Zieher, L. M., & Jaim-Etcheverry, G. (1980). Neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4) on noradrenergic neurons is mimicked by its cyclic aziridinium derivative. European Journal of Pharmacology. [Link]
Song, Y., et al. (2016). Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells. PubMed Central. [Link]
Szot, P., et al. (2010). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. Neuroscience. [Link]
Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP-4: A novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Brain Research. [Link]
Landa, M. E., et al. (1988). [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. Acta Physiologica et Pharmacologica Latinoamericana. [Link]
Effects of DSP-4 injection on the dopamine beta-hydroxylase... ResearchGate. [Link]
Hauser, J., et al. (2012). The effects of the neurotoxin DSP4 on spatial learning and memory in Wistar rats. Attention Deficit and Hyperactivity Disorders. [Link]
2-Bromoaniline: Properties, Applications, and Synthesis of a Key Organic Intermediate. Chemical Synthesis. [Link]
Del Olmo, E., et al. (2001). Effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) on alpha2-adrenoceptors which regulate the synthesis and release of noradrenaline in the rat brain. Pharmacology & Toxicology. [Link]
Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Detection methods for p-bromoaniline. LISKON. [Link]
Yao, R. S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
An In-Depth Technical Guide to N-ethyl-2-bromo-benzenamine: Supplier Landscape and Price Trend Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for N-ethyl-2-bromo-benzenamine. Moving beyond a simple supplier list, this docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for N-ethyl-2-bromo-benzenamine. Moving beyond a simple supplier list, this document delves into the methodologies for supplier qualification and presents a logical framework for understanding market price fluctuations through an analysis of key chemical precursors.
Introduction to N-ethyl-2-bromo-benzenamine: A Niche Intermediate
N-ethyl-2-bromo-benzenamine, also known as 2-bromo-N-ethylaniline, is a substituted aniline derivative. Its utility in the pharmaceutical and chemical industries stems from its structure: a reactive bromine atom on the aromatic ring and a secondary amine group, making it a versatile building block for more complex molecules. Its primary application is as an intermediate in organic synthesis, where it can undergo a variety of coupling reactions and further functionalization to create novel compounds for drug discovery and materials science.
Common Synonyms: N-(2-bromophenyl)-N-ethylamine, 2-bromo-N-ethylaniline[1]
CAS Numbers: 69083-47-2 (Note: Different suppliers may reference distinct CAS numbers for isomers or related grades)[1][2]
Global Supplier Landscape: Identifying and Qualifying a Source
The supply chain for specialty chemicals like N-ethyl-2-bromo-benzenamine is fragmented, comprising large multinational distributors, specialized synthesis labs, and regional manufacturers. For research and development, consistency and quality are paramount. Therefore, a structured approach to supplier vetting is critical.
Prominent Suppliers
The following table summarizes key suppliers identified in the global market. This list is not exhaustive but represents a cross-section of providers from research-scale to potential bulk quantities.
Supplier
Primary Region(s)
Purity Offered
Key Features
Sigma-Aldrich (Merck)
Global
Varies by product
Extensive documentation (CoA), strong global distribution, research-focused grades.
AChemBlock
USA
95%
Offers novel building blocks, secure e-commerce platform.[1]
BLD Pharm
Global
Varies
Wide range of related aniline compounds, online documentation portal (NMR, HPLC, etc.).[2][3]
Tokyo Chemical Industry (TCI)
Global
>98.0% (for related compounds)
Strong presence in the APAC region, high-purity reagents for synthesis.[4]
Protocol: A Self-Validating System for Supplier Qualification
Trustworthiness in the supply chain is established through rigorous validation. The following workflow ensures that the procured material meets the stringent requirements of pharmaceutical and chemical research.
Experimental Workflow: Supplier Vetting Protocol
Caption: Factors influencing the final price of N-ethyl-2-bromo-benzenamine.
Bromine Market Dynamics
The global bromine market is a key indicator. Its price is subject to demand from major downstream sectors, including flame retardants, water treatment, and oil and gas exploration. [5]Geopolitical tensions and supply chain disruptions can also cause significant price volatility. [6]Recent data indicates regional price variations and fluctuations driven by these factors.
Table: Recent Global Bromine Price Trends (Jan-Feb 2026)
Region
Price (USD/kg)
Recent Movement & Key Drivers
Northeast Asia
$5.3 - $5.47
Upward Trend: Driven by demand in the flame retardant sector and balanced by stable supply from Chinese producers. [5][7]
Europe
$3.24 - $3.49
Downward Trend: Reflects sluggish demand from some industrial sectors and oversupply conditions. [5][7][8]
North America
$2.89 - $2.93
Downward Trend: Moderated activity in the shale oil industry and comfortable inventory levels have softened prices. [5][7][8]
Middle East
$2.41 - $2.66
Mixed: Prices are influenced by regional production dynamics and export demand from Asia. [5][7]
Note: Prices are aggregated from multiple market analysis sources and represent the state at the beginning of 2026.[5][7]
An increase in the price of bromine, particularly in the region of synthesis (predominantly Asia-Pacific), will inevitably exert upward pressure on the production cost of all brominated intermediates, including N-ethyl-2-bromo-benzenamine.
2-Bromoaniline Market Context
While specific price data is scarce, the market for 2-bromoaniline is driven by its use as an intermediate in pharmaceuticals, agrochemicals, and dyes. [9]Market analysis reports project growth for the 2-bromoaniline sector, indicating sustained demand. [9]As a researcher or procurement professional, it is logical to assume that any publicly reported price increases for 2-bromoaniline will be passed on by the manufacturers of its derivatives.
Conclusion
For drug development professionals and researchers, securing a reliable supply of N-ethyl-2-bromo-benzenamine is foundational to project success. This requires a dual focus: first, implementing a rigorous, evidence-based supplier qualification protocol to ensure chemical quality and consistency. Second, understanding that the financial aspect of procurement is not arbitrary. The price of this specific intermediate is intrinsically linked to the broader market dynamics of its fundamental chemical precursors, primarily bromine and 2-bromoaniline. By monitoring these upstream markets, an organization can better anticipate price shifts and make more informed purchasing decisions.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ETH-2BA-001
Subject: Preventing Over-Alkylation (Bis-ethylation) & Side Reactions
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary: The Nucleophilicity Trap
User Issue: You are attempting to synthesize N-ethyl-2-bromoaniline (secondary amine) but are observing significant formation of N,N-diethyl-2-bromoaniline (tertiary amine) or regioisomers.
Root Cause Analysis:
The fundamental challenge in alkylating 2-bromoaniline is Product Inhibition Failure .
Nucleophilicity Mismatch: The ethyl group is an electron-donating group (EDG). Once the first ethyl group is added, the resulting secondary amine (
-ethyl-2-bromoaniline) becomes more nucleophilic than the starting primary amine.
Kinetics: The remaining alkylating agent (e.g., Ethyl Iodide) reacts faster with the product than the starting material, leading to a "runaway" reaction toward the bis-ethylated product.
Decision Matrix: Choose Your Protocol
Constraint
Recommended Protocol
Selectivity
Complexity
High Purity Required
Method A: Reductive Amination
>95% Mono
Moderate
Reagent Limitation (Must use Et-Halide)
Method B: CsOH Promoted
~85-90% Mono
Low
Green Chemistry
Method C: Hydrogen Borrowing
>90% Mono
High (Catalyst req.)
Method A: Reductive Amination (The Gold Standard)
This is the most robust method to prevent over-alkylation. By forming the imine first, you lock the stoichiometry to 1:1 before reduction occurs.
Tech Tip: Add activated 4Å Molecular Sieves to absorb water and drive imine formation. Stir for 2 hours at room temperature. Do not add the reducing agent yet.
Reduction:
Cool the mixture back to 0°C.
Add NaBH
CN (Sodium Cyanoborohydride) or NaBH(OAc) (Sodium Triacetoxyborohydride) in small portions.
Note: NaBH
is often too strong and can reduce the aldehyde directly to ethanol if not careful. NaBHCN is preferred for selectivity [1].
The secondary amine is formed with minimal tertiary amine byproduct because the imine cannot react with a second aldehyde molecule.
Method B: Direct Alkylation (The "Cesium Effect")
If you must use ethyl iodide/bromide, you cannot use standard bases like K
CO or NaH, as they promote over-alkylation. You must use Cesium Hydroxide (CsOH) .
Why Cesium?
Cesium (Cs
) is a large, "soft" cation. In DMF, CsOH promotes the formation of a mono-alkylated species that is hydrogen-bonded and sterically hindered from reacting a second time, significantly suppressing the second alkylation [2].
Flame-dry glassware. Use anhydrous DMF (N,N-dimethylformamide) as solvent.
Add powdered 4Å Molecular Sieves (crucial to remove water which inhibits the "Cesium Effect").
Reaction:
Add 2-bromoaniline and CsOH·H
O to DMF. Stir for 30 mins.
Add Ethyl Iodide (EtI) dropwise over 1 hour.
Stoichiometry Control: Do not exceed 1.1 equivalents of EtI.
Monitoring:
Monitor via TLC.[2][3] If starting material remains, do not add more EtI immediately. Allow time for the reaction to complete.
Troubleshooting: The "Bromine Migration" Red Alert
Warning: A specific and dangerous side reaction exists for 2-bromoanilines.
If you use biphasic basic conditions (e.g., K
CO, Toluene/Water, Phase Transfer Catalyst) at high temperatures, the bromine atom can migrate from the ortho (2-position) to the para (4-position) [3].
Figure 2: The halogen dance mechanism. Avoid biphasic basic conditions with high heat.
Prevention:
Avoid: Biphasic systems (Toluene/H
O) with weak bases and high heat.
Use: Homogeneous systems (DMF, MeOH) or the Reductive Amination method (Method A).
Purification & Analysis
If you end up with a mixture, separation is based on polarity differences.
TLC Analysis
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).
Visualization: UV (254 nm) or Iodine Stain.
Compound
Polarity
Relative Rf (approx)
Explanation
N,N-diethyl-2-bromoaniline
Low
0.7 - 0.8
Tertiary amine (No H-bond donor). Moves fastest.
N-ethyl-2-bromoaniline
Medium
0.4 - 0.5
Secondary amine (1 H-bond donor).
2-Bromoaniline
High
0.2 - 0.3
Primary amine (2 H-bond donors). Moves slowest.
Purification Strategy
Flash Chromatography: Use a gradient starting from 100% Hexane
10% EtOAc/Hexane. The bis-ethylated product will elute first.
Chemical Separation (If chromatography fails):
React the crude mixture with Acetic Anhydride .
The Secondary amine (desired) will form an amide (N-ethyl-N-acetyl-2-bromoaniline).
The Tertiary amine (impurity) cannot react.
Separate the amide (very polar) from the tertiary amine (non-polar) via acid/base extraction.
Hydrolyze the amide back to the amine (Warning: Harsh conditions required, may debrominate). Stick to chromatography if possible.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
Salvatore, R. N., et al. (1999). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters. Link
Barraza, S. J., & Denmark, S. E. (2017).[4][5] "Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions." Synlett. Link
Technical Support Center: Advanced Solutions for Sterically Hindered Cross-Coupling
Introduction: Navigating the Challenge of Steric Congestion In the landscape of pharmaceutical and materials science, the synthesis of complex arylamines is a cornerstone of molecular construction. Palladium-catalyzed cr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenge of Steric Congestion
In the landscape of pharmaceutical and materials science, the synthesis of complex arylamines is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for this purpose. However, substrates bearing significant steric hindrance, particularly anilines substituted at the ortho position, present a formidable synthetic challenge. The steric bulk adjacent to the reactive C-Br bond and the coordinating nature of the aniline's amino group can severely impede key steps in the catalytic cycle—namely, oxidative addition and reductive elimination—leading to low yields, slow reaction times, and catalyst deactivation.
This guide provides a comprehensive technical resource for researchers encountering these challenges. We will move beyond simple protocol recitation to explore the mechanistic principles that govern success, enabling you to rationally select the optimal phosphine ligand and reaction conditions for your specific system.
Core Principles: Why Ligand Choice is Critical
The success of a cross-coupling reaction with a hindered substrate is almost entirely dependent on the properties of the ancillary ligand bound to the palladium center. The ligand's structure dictates the catalyst's reactivity, stability, and selectivity. For ortho-bromoanilines, the ideal phosphine ligand must balance two critical properties:
Steric Bulk: A large steric profile is paramount. Bulky ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are necessary for the oxidative addition of the hindered aryl bromide to occur.[1][2] Furthermore, this steric pressure facilitates the final, often rate-limiting, C-N or C-C bond-forming reductive elimination step.[3] Key metrics used to describe steric bulk include the Tolman cone angle and the percent buried volume (%Vbur) .[2][4]
Electron-Donating Ability: The phosphine ligand must be a strong electron donor. An electron-rich phosphorus center increases the electron density on the palladium atom, which in turn enhances the rate of oxidative addition—the initial activation of the C-Br bond.[5][6]
The interplay of these two factors is what makes the dialkylbiaryl phosphines, often called "Buchwald ligands," so effective. Their architecture combines a bulky, electron-rich dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) with a sterically demanding biaryl backbone, creating a highly active and stable catalytic environment.[3][7]
Ligand Selection Guide: Top Performers for Hindered Substrates
While a universal "best" ligand does not exist, several classes have demonstrated exceptional performance for coupling sterically hindered ortho-bromoanilines. The choice of ligand is the most critical parameter to screen when optimizing these challenging reactions.[8]
Ligand Class
Specific Examples
Key Advantages for Hindered Substrates
Typical Coupling Type
Buchwald Biaryl Phosphines
XPhos , SPhos , RuPhos
The gold standard for general-purpose, challenging couplings. Offer an excellent balance of high steric bulk and strong electron-donating properties, promoting both oxidative addition and reductive elimination.[3][7][8]
Buchwald-Hartwig, Suzuki
"Generation 3" Buchwald Ligands
BrettPhos , tBuBrettPhos
The substituent on the upper phenyl ring is designed to "lock" the phosphine group over the second aryl ring, accelerating reductive elimination. Particularly effective for couplings with primary amines and amides.[3][9]
Buchwald-Hartwig
Ferrocenyl (Josiphos) Ligands
CyPF-tBu
These bidentate ligands possess a unique, rigid ferrocene backbone. Their distinct steric and electronic environment can offer unique reactivity and are highly effective for various cross-couplings, including challenging C-S couplings.[10][11]
Buchwald-Hartwig, Suzuki
Indenyl/Indole-Based Ligands
InAm-phos , BI-DIME
Newer generation, highly specialized ligands designed for extreme steric hindrance. They can achieve excellent yields in short reaction times, sometimes at very low catalyst loadings, for synthesizing tri- and tetra-ortho-substituted biaryls.[12][13]
Suzuki
Palladacycle Precatalysts
CataCXium® A Palladacycle
These are pre-formed, air-stable catalysts that can offer unique reactivity. In some cases, they succeed where systems generated in situ fail, particularly for Suzuki couplings of unprotected ortho-bromoanilines.[14]
This section addresses the most common issues encountered when working with sterically hindered ortho-bromoanilines.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes?
A: This is the most common problem and typically points to issues with catalyst activity or stability.
Cause 1: Inefficient Oxidative Addition. The steric bulk of the ortho-substituent and the aniline itself can make the initial C-Br bond activation very slow.
Solution: Switch to a more electron-rich and sterically demanding ligand. If you started with a general ligand like PPh₃ or even a first-generation biaryl phosphine, screen more advanced ligands like XPhos , RuPhos , or BrettPhos .[3][8] These ligands are explicitly designed to promote the formation of the highly active monoligated Pd(0) species required for this step.[3]
Cause 2: Catalyst Inhibition. The lone pair on the aniline's nitrogen can coordinate to the palladium center, acting as an inhibitor and preventing the catalytic cycle from proceeding.[8]
Solution: Using a bulkier ligand helps prevent this inhibitory binding. Additionally, using a pre-formed palladium catalyst (a "precatalyst") can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]
Cause 3: Poor Reagent/Solvent Quality. Palladium catalysts are highly sensitive to oxygen and moisture.
Solution: Ensure you are using a rigorously inert atmosphere (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed before use.[8] Reagent purity is also paramount, as impurities can poison the catalyst.
Q2: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced with a C-H bond. It occurs when the Pd-aryl intermediate reacts with a hydride source instead of your desired coupling partner.[8]
Source of Hydride: The most common sources are the base (especially alkoxides like NaOtBu), the solvent (like THF or alcohols), or impurities in the coupling partner (e.g., boronic acids can contain hydride impurities).[8]
Prevention Strategies:
Change the Base: Switch from a tert-butoxide base to a weaker, non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This is often the most effective solution.
Use High-Purity Reagents: Ensure your boronic acid or amine is of high purity and stored correctly to prevent degradation.
Solvent Choice: Toluene is generally less prone to acting as a hydride donor than ethereal solvents.
Q3: How do I choose the best base and solvent for my hindered coupling?
A: The base and solvent are not passive components; they are critical to the reaction's success.
Base Selection: The base's role is to facilitate the deprotonation of the amine (in Buchwald-Hartwig) or to activate the boronic acid (in Suzuki). For hindered substrates, a strong base is often required.
Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) is the most common starting point due to its high basicity. However, if base-sensitive functional groups are present or hydrodehalogenation is an issue, consider weaker inorganic bases like K₃PO₄ or LHMDS.[15][16]
Suzuki-Miyaura: K₃PO₄ is an excellent and widely used base that often minimizes side reactions.[1]
Solvent Selection: The primary consideration is solubility. All components, especially the base, must have sufficient solubility at the reaction temperature.[15]
Common Choices: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[8] Toluene is often preferred for its higher boiling point and lower propensity for side reactions.
Troubleshooting Insolubility: If you suspect poor solubility is hindering your reaction, consider a more polar solvent mixture or a different solvent altogether. A sluggish reaction can often be accelerated simply by ensuring a homogeneous solution.[15]
Q4: My reaction works, but the yields are inconsistent between runs. What's causing this?
A: Reproducibility issues almost always trace back to the generation of the active Pd(0) catalyst.
The Problem with In Situ Generation: When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species can be unreliable and influenced by trace impurities.
The Solution: Use a Precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts of ligands like XPhos) are air- and moisture-stable solids. Upon addition of a base, they cleanly and reproducibly generate the active L-Pd(0) catalyst.[15] Switching from Pd(OAc)₂/ligand to a precatalyst is one of the most effective ways to improve reproducibility.
Visual Workflow: Troubleshooting a Failed Coupling Reaction
When a reaction fails, a systematic approach to troubleshooting is essential. The following decision tree outlines a logical workflow for diagnosing and solving common issues in the coupling of hindered ortho-bromoanilines.
Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.
Experimental Protocols
The following are general, representative procedures. Note: Optimal conditions are highly substrate-dependent and should be determined empirically. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for coupling a hindered ortho-bromoaniline with a primary or secondary amine using a palladacycle precatalyst.
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (if needed, to maintain a 1:1 to 2:1 Ligand:Pd ratio), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Reagent Addition: Add the ortho-bromoaniline (1.0 mmol, 1.0 equiv) to the tube. Seal the tube, and then evacuate and backfill with argon (repeat this cycle 3 times).
Solvent and Nucleophile: Add anhydrous, degassed toluene (3-5 mL) via syringe, followed by the amine coupling partner (1.2 mmol, 1.2 equiv).
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for coupling a hindered ortho-bromoaniline with an arylboronic acid.
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
Reagent Addition: Add the ortho-bromoaniline (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv). Seal the tube and evacuate/backfill with argon (3x).
Solvent: Add anhydrous, degassed toluene or a toluene/water mixture (e.g., 10:1 v/v, 3-5 mL total volume) via syringe.
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
Monitoring: Monitor the reaction by TLC, GC, or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SGC-NEBA-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Overcoming Steric Hindrance and Electronic Deactivation in Ortho-Substituted Anilines
Executive Summary: The Substrate Challenge
You are working with N-ethyl-2-bromoaniline . Before optimizing, you must understand why standard protocols (e.g., Pd(PPh₃)₄/CuI/Et₃N) often fail or give low yields with this specific substrate.
Electronic Deactivation: The amino group (even with the ethyl substituent) is a strong electron donor (
effect). This increases electron density on the benzene ring, strengthening the C-Br bond and making the Oxidative Addition (OA) step—the entry into the catalytic cycle—significantly slower than with electron-neutral aryl bromides.
Steric Hindrance: The ortho-amino group creates steric bulk, impeding the approach of the Palladium species.
Chemosensitivity (The Indole Trap): 2-alkunylanilines are precursors to indoles. Under standard Sonogashira conditions (high heat + CuI), your linear product may spontaneously cyclize into a 1-ethyl-2-substituted indole, appearing as "product loss" or an impurity.
Module 1: The "Golden Path" Protocol (High-Yield Linear Coupling)
To maximize yield of the linear alkyne and suppress side reactions, we recommend a Copper-Free or Low-Copper protocol utilizing bulky, electron-rich phosphine ligands.
Recommended System: Pd(0)/XPhos
This system uses XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a Buchwald ligand designed to facilitate oxidative addition into deactivated aryl halides while preventing catalyst poisoning by the amine.
None (Preferred) or CuI (0.5 mol% only if necessary)
Removing Cu eliminates Glaser homocoupling and suppresses premature indole cyclization.
Base
Cs₂CO₃ (2.0 equiv)
Inorganic bases often outperform amines for hindered substrates.
Solvent
CH₃CN or Toluene
Acetonitrile allows lower temps; Toluene is better for solubility at high temps.
Temperature
60–80°C
Sufficient for OA, but low enough to prevent cyclization.
Step-by-Step Workflow
The Premix (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in the solvent (approx. 1 mL/mmol) and stir for 15-30 mins at room temperature. Why? This generates the active catalytic species L-Pd(0) before the substrate interferes.
Substrate Addition: Add N-ethyl-2-bromoaniline (1.0 equiv), the terminal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
Degassing: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon for 15 mins. Oxygen is the enemy of yield.
Reaction: Heat to 70°C. Monitor via LC-MS.
Workup: Filter through Celite to remove Pd/Base.[1] Wash with EtOAc.[1]
Module 2: Troubleshooting & FAQs
Q1: I see starting material (SM) remaining after 24 hours.
Diagnosis: The catalyst failed to insert into the C-Br bond (Oxidative Addition failure).
Fix 1 (Ligand Switch): Switch from PPh₃ to XPhos or t-Bu₃P . The electron-rich nature of these ligands makes the Pd center more nucleophilic, forcing it into the deactivated C-Br bond.
Fix 2 (Temperature): Increase temperature to 100°C. Note: This increases the risk of indole formation (see Q3).
Fix 3 (Halide Exchange): If possible, synthesize the iodo analog (N-ethyl-2-iodoaniline). The C-I bond is much weaker and reacts rapidly even with standard catalysts.
Q2: My main impurity is the homocoupling of the alkyne (Glaser Product).
Diagnosis: Oxygen leak or excess Copper.
The Mechanism: Cu(I) + Alkyne + O₂
Alkyne Dimer.
Fix: Switch to the Copper-Free protocol described in Module 1. If you must use Copper, reduce loading to 0.5 mol% and add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
Q3: I am isolating a cyclized product (Indole) instead of the alkyne.
Diagnosis: You have inadvertently performed a Larock-type indole synthesis.
Cause: High temperatures (>100°C) and Lewis acids (CuI) promote the nucleophilic attack of the nitrogen onto the alkyne triple bond.
Fix:
Remove Copper: Cu is a potent catalyst for this cyclization.[2][3]
Lower Temperature: Keep reaction
.
Protect the Nitrogen: If the N-Ethyl group is not bulky enough to stop cyclization, consider using an N-Acetyl or N-Boc protecting group (though this adds synthetic steps).
Q4: The reaction turns black and precipitates immediately (Palladium Black).
Diagnosis: Catalyst decomposition ("death") before the reaction cycle is complete.
Cause: The active Pd(0) species is unstable and aggregating because the oxidative addition is too slow.
Fix: Add excess ligand (Ligand:Pd ratio of 2:1 or 3:1). The excess ligand stabilizes the Pd(0) species in solution, waiting for the slow aryl bromide to react.
Module 3: Mechanistic Visualization
The following diagrams illustrate the competing pathways and the decision logic for your specific substrate.
Diagram 1: Reaction Pathway & Competition
This diagram shows how the standard Sonogashira cycle (Blue) competes with Indole formation (Red) and Glaser coupling (Yellow).
Caption: Pathway analysis showing the critical divergence between linear coupling, cyclization, and homocoupling.
Diagram 2: Optimization Decision Tree
Follow this logic to troubleshoot low yields.
Caption: Troubleshooting logic flow for N-ethyl-2-bromoaniline coupling failures.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.
Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.[4] The Journal of Organic Chemistry, 78(9), 4558–4562.
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996.
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 76(16), 6939–6944.
Minimizing debromination side reactions during reduction steps
Topic: Minimizing Debromination Side Reactions Ticket ID: CHEM-RED-Br-001 Status: Open Support Tier: Senior Application Scientist The Chemoselectivity Paradox User Issue: "I need to reduce a nitro, alkene, or carbonyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination Side Reactions
Ticket ID: CHEM-RED-Br-001
Status: Open
Support Tier: Senior Application Scientist
The Chemoselectivity Paradox
User Issue: "I need to reduce a nitro, alkene, or carbonyl group, but my molecule contains an aryl or alkyl bromide. Standard hydrogenation (Pd/C, H₂) is stripping the bromine (hydrodehalogenation), leading to lower yields and difficult purifications."
Technical Insight:
The carbon-bromine (C-Br) bond is relatively weak (~66 kcal/mol for aryl bromides). Palladium (Pd) is an excellent catalyst for hydrogenation because it strongly adsorbs hydrogen. However, Pd is also the "gold standard" for oxidative addition into C-X bonds (the first step of Suzuki/Heck couplings). Consequently, standard Pd/C hydrogenation often cleaves C-Br bonds faster than it reduces sterically hindered alkenes or carbonyls.
To retain the bromine, we must either:
Inhibit the catalyst's ability to perform oxidative addition (Catalyst Poisoning).
Switch to a metal with a higher activation energy for C-Br insertion (e.g., Platinum, Zinc).
Select a reductant that operates via a mechanism orthogonal to oxidative addition (e.g., Single Electron Transfer).
Troubleshooting Modules
Module A: Catalytic Hydrogenation (Heterogeneous)
Scenario: You must use H₂ gas or a transfer hydrogenation setup for scalability.
Q: Why is Pd/C removing my bromine?A: Palladium facilitates hydrodehalogenation via an oxidative addition mechanism. The Pd(0) species inserts into the C-Br bond, forming a transient Ar-Pd(II)-Br species, which is then reduced by surface hydrides to Ar-H and HBr. This process competes kinetically with nitro or alkene reduction.
Q: How do I stop this while keeping Pd/C?A: You must "poison" the highly active sites on the catalyst surface. The most effective method is using additives that bind reversibly to the most active Pd sites (kinks/edges), leaving the less active sites (terraces) available for the easier reduction of nitro groups.
Protocol: Sulfide-Poisoned Hydrogenation
Additives: Diphenylsulfide (Ph₂S) or Thiophene.
Ratio: 0.1 to 0.5 equivalents relative to the catalyst (not the substrate).
Procedure:
Suspend Pd/C (5-10 wt%) in solvent (MeOH or EtOAc).
Add Ph₂S (0.05 equiv relative to substrate, or 10-20% wt of catalyst).
Stir for 30 mins before adding the substrate (Pre-poisoning).
Add substrate and introduce H₂ (balloon or low pressure).[1]
Q: Is there a better metal than Pd?A: Yes. Platinum (Pt) is significantly superior for this specific challenge.[2]
Recommendation: Use Pt/C (sulfided) or PtO₂ (Adams' catalyst) .
Reasoning: Platinum is less prone to oxidative addition into C-Br bonds compared to Palladium but remains highly active for Nitro
Aniline reduction. Vanadium-doped Platinum (Pt-V/C) is also highly selective.
Visualization: The Competitive Mechanism
Caption: Kinetic competition between nitro reduction and hydrodehalogenation. Poisoning agents selectively block the high-energy sites responsible for C-Br cleavage.
Module B: Dissolving Metal Reductions (The "Fail-Safe")
Scenario: Hydrogenation is failing, or you cannot tolerate any debromination.
Q: Can I reduce a nitro group without touching the bromine at all?A: Yes. Switch from catalytic hydrogenation to Single Electron Transfer (SET) reduction.
Method: Iron (Fe) powder in Acetic Acid or Zinc (Zn) in Ammonium Chloride.
Mechanism: These metals donate electrons directly to the nitro group. The reduction potential required to reduce Ar-NO₂ is significantly lower (less negative) than that required to reduce Ar-Br. Therefore, the reaction is thermodynamically chemoselective.
Protocol: Fe/AcOH Reduction (Highly Recommended)
Dissolve: 1.0 equiv of Nitro-Bromo-Arene in EtOH/Water (3:1) or pure AcOH.
Add: 3.0 - 5.0 equiv of Iron Powder (fine mesh, <325 mesh is best).
Catalyst: Add 0.1 equiv of CaCl₂ or NH₄Cl (electrolytes accelerate the electron transfer).
Heat: Reflux (70-80°C) for 1-4 hours. Monitor by TLC.
Workup: Filter through Celite (critical to remove iron sludge). Neutralize filtrate with NaHCO₃.
Module C: Carbonyl Reduction
Scenario: Reducing a ketone/aldehyde to an alcohol in the presence of Ar-Br.
Q: Will NaBH₄ strip my bromine?A: Generally, no. Sodium Borohydride (NaBH₄) is a nucleophilic reductant, not a hydrometallation agent. It does not typically react with aryl bromides under standard conditions.
Risk: If the bromine is alpha to the carbonyl (e.g.,
-bromo ketones), NaBH₄ will cause debromination or epoxide formation.
Optimization: If the reaction is sluggish and you are tempted to heat it, add Cerium(III) Chloride (Luche Reduction) . This activates the carbonyl specifically, allowing the reduction to proceed at lower temperatures, further safeguarding the halide.
Decision Matrix & Data Summary
Table 1: Catalyst Propensity for Debromination (Ar-Br)
Catalyst / Reagent
Debromination Risk
Activity (Nitro Red)
Recommended For
Pd/C (Standard)
High
Excellent
Simple nitroarenes (no halides)
Pd/C + Ph₂S
Low
Good
Nitroarenes with Cl/Br
Pt/C (Sulfided)
Very Low
Good
Primary choice for Ar-Br
Raney Nickel
Moderate
Excellent
Nitriles/Imines (Risk of desulfurization/dehalogenation)
Fe / AcOH
Zero
Moderate
Small scale, absolute chemoselectivity
SnCl₂ / HCl
Zero
Low
Acid-stable substrates only
Zn / NH₄Cl
Low
Good
Mild conditions, sensitive substrates
Decision Tree Workflow
Caption: Strategic selection of reduction conditions based on functional group and scale to preserve C-Br bonds.
References
Selective Hydrogenation of Halogenated Nitroarenes
Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C[3]
1H NMR chemical shift of N-ethyl group in ortho-substituted anilines
This guide details the NMR chemical shift behavior of the N-ethyl group in ortho-substituted anilines, designed for researchers verifying scaffold substitution patterns in drug discovery. Executive Summary In medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the
NMR chemical shift behavior of the N-ethyl group in ortho-substituted anilines, designed for researchers verifying scaffold substitution patterns in drug discovery.
Executive Summary
In medicinal chemistry, the N-ethylaniline scaffold is a common pharmacophore. Verifying the regiochemistry of substitution (ortho vs. meta vs. para) is critical. While aromatic region coupling constants are the standard for assignment, the chemical shift of the N-ethyl methylene quartet (
) provides a powerful, often overlooked, corroborative diagnostic.
This guide demonstrates that ortho-substitution does not simply shift signals downfield via inductive effects; it induces conformational changes (Steric Inhibition of Resonance) that can cause counter-intuitive upfield shifts , distinguishing ortho-disubstituted analogs from their planar counterparts.
Mechanistic Framework
The chemical shift (
) of the N-ethyl methylene protons is governed by the electron density on the nitrogen atom. This density is a tug-of-war between three forces:
Electronic Conjugation (Deshielding): In planar anilines, the nitrogen lone pair delocalizes into the aromatic ring (
effect). This leaves the nitrogen partial positive, pulling electron density away from the -methylene protons, shifting them downfield (higher ppm).
Steric Inhibition of Resonance (SIR) (Shielding): Bulky ortho-substituents twist the N-ethyl group out of the aromatic plane. This breaks conjugation. The lone pair remains localized on the nitrogen, making it electron-rich. This shields the
-methylene protons, shifting them upfield (lower ppm).
Intramolecular Hydrogen Bonding (Deshielding): If the ortho-substituent is a hydrogen bond acceptor (e.g.,
, ), it can "lock" the N-ethyl group in a planar conformation, reinforcing conjugation and anisotropy, leading to downfield shifts.
Visualizing the Pathway
The following diagram illustrates the logical flow determining the chemical shift.
Figure 1: Mechanistic pathway determining the chemical shift of N-ethyl methylene protons.
Comparative Data Analysis
The table below compares the
NMR shifts of the N-ethyl methylene () and methyl () protons across different substitution patterns. Note the dramatic difference between mono-ortho (planar/H-bonded) and di-ortho (twisted) nitroanilines.
SIR (Twist): Steric bulk forces N-ethyl out of plane. Conjugation breaks.
Key Observations:
The "Nitro Paradox": A single ortho-nitro group shifts the signal downfield (
3.43) due to H-bonding and electron withdrawal. However, adding a second ortho-nitro group shifts the signal upfield ( 2.92). The second nitro group creates too much steric pressure, forcing the amine to twist 90°, breaking the conjugation pathway.
Para vs. Ortho: Para-substituted anilines generally show predictable downfield shifts with Electron Withdrawing Groups (EWGs). Ortho-substituted anilines are volatile; they can be downfield (if planar) or upfield (if twisted).
Experimental Protocol for Assignment
To reliably use these shifts for structure verification, follow this self-validating protocol.
Materials
Solvent:
(Standard). Use only if solubility is an issue, but be aware that DMSO disrupts intramolecular H-bonds, potentially altering the shift of mono-ortho derivatives.
Identify the Quartet: Locate the methylene signal (
). It will be a quartet () integrating to 2 protons.[2]
Check the Region:
3.4 -- 3.6 ppm: Likely para-EWG or mono-ortho-EWG (Planar).
3.0 -- 3.2 ppm: Unsubstituted or weak EDG.
< 3.0 ppm:Diagnostic for Steric Inhibition. Indicates di-ortho substitution or a very bulky ortho group (e.g., tert-butyl).
Verify with Temperature (Optional):
If you suspect restricted rotation (broad peaks), run a Variable Temperature (VT) experiment at 50°C.
Result: Sharpening of the quartet confirms rotamers/conformational locking.
Decision Tree for Assignment
Figure 2: Decision tree for interpreting N-ethyl methylene shifts.
References
Lamm, B. (1965). "NMR Spectra of Some Nitro-substituted N-Alkylanilines." Acta Chemica Scandinavica, 19, 2316–2322.
ChemicalBook. (n.d.). "N-Ethyl-2-nitroaniline
NMR Spectrum."
ChemicalBook. (n.d.). "N-Ethyl-4-chloroaniline
NMR Spectrum."
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
Technical Guide: FTIR Characterization of Secondary Amine N-H Stretches
Executive Summary Objective: Definitive identification of secondary amines ( ) using Fourier Transform Infrared (FTIR) spectroscopy, distinguishing them from primary amines, amides, and hydroxyl interferences. The Diagno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: Definitive identification of secondary amines (
) using Fourier Transform Infrared (FTIR) spectroscopy, distinguishing them from primary amines, amides, and hydroxyl interferences.
The Diagnostic Signature:
The secondary amine N-H stretch manifests as a single, weak-to-medium absorption band in the 3350–3310 cm⁻¹ region (for neat liquids/solids) or 3450–3400 cm⁻¹ (for dilute non-polar solutions). Unlike primary amines (
), which exhibit a doublet (asymmetric/symmetric stretch), secondary amines possess only one N-H bond, resulting in a singlet.[1][2][3][4]
Critical Differentiator:
vs. Primary Amines: Absence of the "doublet" structure and lack of the strong N-H scissoring band (~1600 cm⁻¹).
vs. O-H Stretch: The N-H band is significantly sharper and less intense than the broad, strong O-H envelope.
vs. Amides: Absence of the intense Carbonyl (C=O) Amide I band (~1650–1690 cm⁻¹).
Part 1: The Spectral Signature (Mechanism & Causality)
The Physics of the N-H Oscillator
In secondary amines, the single hydrogen atom attached to the nitrogen allows for only one stretching mode.[1][2][4] This contrasts with primary amines, where the two hydrogens couple to create two modes:[4][5]
Primary (
): Asymmetric stretch () at higher frequency and Symmetric stretch () at lower frequency.[2][4][6][7]
The exact position of the N-H stretch is heavily dependent on the sample phase and concentration due to hydrogen bonding (
).
State
Frequency Range (cm⁻¹)
Characteristics
Mechanism
Dilute Solution (<0.01 M in )
3450 – 3400
Sharp, higher frequency
"Free" (non-bonded) N-H vibration.
Neat Liquid / Solid
3350 – 3310
Broader, lower frequency
Intermolecular H-bonding weakens the N-H force constant.[2]
Salt Form ()
3000 – 2700
Broad, multiple bands
Ammonium ion formation overlaps with C-H stretches.[7]
Expert Insight: In aromatic secondary amines (e.g., N-methylaniline), the lone pair delocalization into the ring increases the N-H bond order slightly, often shifting the "free" stretch to higher frequencies (~3450 cm⁻¹) compared to aliphatic amines.
Part 2: Comparative Analysis (Alternatives & Interferences)
The following table contrasts the Secondary Amine signal against its most common spectral "mimics."
Why: These are non-polar and transparent in the N-H region. Avoid
if possible due to potential H-bonding with the amine.
Cell: Infrasil quartz liquid cell (pathlength 0.1 mm to 1.0 mm).
Workflow:
Baseline Scan (Neat/High Conc):
Run the sample as a neat liquid film or highly concentrated solution (>0.1 M).
Observation: Look for the "Bonded" peak ~3310–3350 cm⁻¹.
Dilution Series:
Prepare serial dilutions: 0.1 M
0.01 M 0.001 M.
Note: As concentration drops, you may need a longer pathlength cell (up to 10 mm) to maintain signal-to-noise ratio.
Data Acquisition:
Collect spectra at each concentration.
Success Criteria: As concentration decreases, the broad band at ~3310 cm⁻¹ should diminish, and a sharper band at ~3450 cm⁻¹ (Free N-H) should grow.
Diagram 2: Dilution Experiment Workflow
Caption: Workflow for validating N-H assignment via dilution, confirming the transition from hydrogen-bonded to free states.
Part 4: Troubleshooting & Pitfalls
The "Overtone" Trap
Primary amines often show a weak overtone of the N-H bending vibration (~1600 cm⁻¹) appearing near ~3200 cm⁻¹.
Risk: A researcher might see the primary amine doublet (3500/3400) and the overtone (3200) and confuse the overtone for a secondary amine peak or H-bonding.
Solution: Check the intensity. The overtone is significantly weaker than the fundamental stretches.
Water Vapor Interference
The N-H stretch region (3500–3300 cm⁻¹) overlaps perfectly with atmospheric water vapor rotation-vibration lines.
Symptom: "Jagged" or noisy peaks in the region.
Fix: Ensure the FTIR bench is well-purged with dry nitrogen. If purging is unavailable, run a fresh background scan immediately before the sample.
ATR vs. Transmission
ATR (Attenuated Total Reflectance): Convenient but reduces sensitivity at high wavenumbers (3000+ cm⁻¹) due to the wavelength dependence of penetration depth (
).
Impact: Weak secondary amine N-H bands may be lost in the noise on an ATR spectrum.
Recommendation: For trace analysis or weak N-H signals, Transmission FTIR (using a liquid cell or KBr pellet) is superior to ATR.
References
Coates, J. (2000).[8][9] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Source:
NIST Mass Spectrometry Data Center. Infrared Spectrum of N-Methylaniline. NIST Chemistry WebBook, SRD 69.[10]
Source:
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Source:
Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
Comparative Guide: Bromo- vs. Iodo-aniline Derivatives in Cross-Coupling Synthesis
Executive Summary For process chemists and medicinal researchers, the choice between bromo- and iodo-aniline derivatives represents a classic optimization trade-off: Material Cost vs. Process Efficiency . While bromo-ani...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For process chemists and medicinal researchers, the choice between bromo- and iodo-aniline derivatives represents a classic optimization trade-off: Material Cost vs. Process Efficiency .
While bromo-anilines are the economic standard for large-scale manufacturing due to lower raw material costs and superior atom economy, iodo-anilines offer distinct kinetic advantages. The weaker C–I bond facilitates rapid oxidative addition, often permitting milder reaction conditions that are critical when handling complex, thermally sensitive scaffolds or when catalyst poisoning by the free amine is a limiting factor.
This guide provides a data-driven framework to select the optimal halide based on reaction kinetics, economic modeling, and green chemistry metrics.
The Kinetic Landscape: Mechanistic Divergence
The decision ultimately rests on the first step of the catalytic cycle: Oxidative Addition (OA) .
Bond Dissociation Energy (BDE) & Reactivity
The reactivity difference is governed by the bond strength of the carbon-halogen bond.[1] The C–I bond is significantly weaker than the C–Br bond, resulting in a lower activation energy barrier for the insertion of the Palladium(0) species.
The following diagram illustrates the energy landscape. Note the significantly lower Transition State (TS) energy for the iodo-derivative, which allows for lower reaction temperatures.
Figure 1: Comparative energy profile for the oxidative addition of Aryl-Br vs. Aryl-I to Pd(0).
Economic & Green Chemistry Analysis
The "Hidden" Cost of Iodine
While iodo-anilines react faster, they carry a "mass penalty." Because Iodine (MW ~126.9) is much heavier than Bromine (MW ~79.9), a significant portion of the starting material mass is waste (leaving group).
Bromo-: Better atom economy. You buy less mass to get the same moles of reactive substrate.
Iodo-: Poor atom economy. You are paying for "dead weight" (the heavy iodine atom) that ends up in the waste stream.
Cost-Benefit Breakdown
Metric
Bromo-Aniline Derivatives
Iodo-Aniline Derivatives
Raw Material Cost
Low ($)
High ($ - typically 3-5x premium)
Catalyst Loading
High (1–5 mol% Pd)
Low (0.01–1 mol% Pd often sufficient)
Ligand Requirements
Specialized/Expensive (e.g., Buchwald ligands)
Standard/Cheap (e.g., PPh3)
Energy Cost
High (Reflux often required)
Low (RT to 60°C)
Purification
Harder (Side reactions at high T)
Easier (Cleaner profiles)
The Verdict:
Use Bromo- for early-phase scale-up (kg scale) where raw material cost dominates and process conditions (high T) are tolerable.
Use Iodo- for discovery chemistry (mg scale) or when the catalyst/ligand cost outweighs the substrate cost.
Case Study: Buchwald-Hartwig Amination
Aniline derivatives present a unique challenge: Catalyst Poisoning . The free amine (
) can bind to the Palladium center, forming an inactive complex.
The Bromo- Problem: Because oxidative addition is slow, the catalyst spends more time in the Pd(0) state, increasing the probability of being poisoned by the amine or precipitating as Pd-black.
The Iodo- Solution: The oxidative addition is so rapid that it outcompetes the poisoning pathway. The Pd is quickly converted to the stable Pd(II) oxidative addition complex.
A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-ethyl-2-bromoaniline Derivatives: A Comparative Approach
This guide provides a comprehensive framework for the crystal structure analysis of N-ethyl-2-bromoaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the crystal structure analysis of N-ethyl-2-bromoaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to deliver an in-depth understanding of the critical decision-making processes that underpin a successful crystallographic study. We will explore comparative methodologies, from the foundational step of crystal growth to the intricacies of structure solution and refinement, supported by experimental data and authoritative principles.
The Significance of Structural Elucidation for Bromoaniline Scaffolds
N-aryl scaffolds, particularly halogenated anilines, are cornerstones in medicinal chemistry and materials science.[1] The precise three-dimensional arrangement of atoms, dictated by the crystal structure, governs a molecule's intermolecular interactions, solid-state packing, and ultimately, its physicochemical properties. For drug candidates, these properties include solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, providing invaluable insights into structure-activity relationships (SAR).[1] The presence of a bromine atom and an ethyl group on the aniline frame introduces specific steric and electronic features, making a detailed structural analysis critical for understanding their influence on molecular conformation and potential non-covalent interactions, such as hydrogen and halogen bonding, which are vital in crystal engineering and drug-receptor binding.[2][3]
Foundational Stage: Synthesis and High-Purity Crystallization
The axiom "garbage in, garbage out" is paramount in crystallography. The journey to a high-resolution crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Comparative Synthesis Strategies
The synthesis of bromoaniline derivatives is well-established. A common route involves the protection of the highly activating amino group of aniline to prevent over-bromination, followed by bromination and deprotection.[4] For N-alkylation, methods can range from nucleophilic substitution using haloalkanes to reductive amination.
An alternative approach for creating related scaffolds involves the Povarov reaction, a one-pot synthesis of substituted tetrahydroquinolines from anilines, which demonstrates the versatility of these building blocks in generating molecular complexity.[5] Regardless of the chosen synthetic route, rigorous purification by column chromatography or recrystallization is a non-negotiable prerequisite.
The Art of Crystallization: A Comparative Protocol
Obtaining diffraction-quality single crystals is often the most challenging phase.[1] The selection of an appropriate crystallization method and solvent system is an empirical process, guided by the solubility profile of the compound.
Core Principle: The goal is to achieve a state of slow supersaturation, allowing molecules to self-assemble into a highly ordered, single-crystal lattice.[6] Rapid precipitation will almost invariably lead to polycrystalline or amorphous material unsuitable for SCXRD.
Experimental Protocol: Screening for Optimal Crystallization Conditions
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[7]
Screening: Test the solubility of ~5-10 mg of your purified N-ethyl-2-bromoaniline derivative in 0.5 mL aliquots of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).
Causality: A solvent that dissolves the compound completely when hot but shows low solubility when cold is a prime candidate for cooling crystallization.[8] Solvents that dissolve the compound at room temperature are suitable for slow evaporation.
Methodology Comparison:
Method A: Slow Evaporation:
i. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
ii. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
iii. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Method B: Slow Cooling:
i. Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid has dissolved.
ii. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or cold room.
Method C: Vapor Diffusion (Hanging or Sitting Drop):
i. Prepare a concentrated solution of the compound in a "good" solvent.
ii. Place a larger volume of a "poor" solvent (an antisolvent in which the compound is insoluble but which is miscible with the good solvent) in a sealed container.
iii. Place a drop of the compound solution on a cover slip (hanging drop) or on a pedestal (sitting drop) inside the sealed container.
iv. Over time, the poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.
Data Acquisition: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides precise information on unit cell dimensions, bond lengths, and bond angles.[9][10]
Core Principle: A crystalline substance acts as a three-dimensional diffraction grating for X-rays.[9] When a monochromatic X-ray beam strikes the crystal, it is diffracted into a specific pattern of reflections. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law.
Workflow: From Crystal to Diffraction Pattern
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD Data Collection
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
Instrumentation: Place the mounted crystal on an X-ray diffractometer equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11][12] Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations and potential radiation damage.
Data Collection Strategy: The diffractometer software collects a series of diffraction images (frames) as the crystal is rotated. A complete dataset requires collecting data over a sufficient range of orientations.
Data Processing: The collected frames are integrated, scaled, and corrected for various experimental factors (e.g., absorption). This process yields a reflection file containing the indices (h,k,l) and intensities for each diffracted beam.
Structure Solution, Refinement, and Comparative Analysis
The processed reflection file is the input for determining the crystal structure.
Experimental Protocol: Structure Determination
Space Group Determination: Based on systematic absences in the diffraction data, the software determines the crystal's space group.[1]
Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT.[1] This generates an initial electron density map.
Model Building and Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).
Comparative Analysis of Halogenated Aniline Derivatives
To understand the structural landscape of N-ethyl-2-bromoaniline derivatives, it is instructive to compare their crystallographic parameters with those of closely related compounds. The table below summarizes key data for several halogenated anilines, illustrating how different substituents and packing motifs influence the crystal structure.
Symmetry and Packing: The space group and unit cell dimensions reveal fundamental differences in molecular packing. The orthorhombic systems of the first two examples suggest a higher degree of symmetry in their packing compared to a potential monoclinic system.
Intermolecular Forces: The dominant forces stabilizing the crystal lattice vary. In 4-chloro-2-iodoaniline, a combination of N-H···N hydrogen bonds, halogen bonds (Cl···I), and π-stacking interactions creates a robust 3D network.[14] In contrast, the N,N-bis(2-bromoethyl)aniline structure is influenced by weaker C—H···Br interactions.[13] For a potential N-ethyl-2-bromoaniline, one would anticipate N-H···Br hydrogen bonds to be a key directional force, influencing the supramolecular architecture.
Logic: Structure to Property Correlation
Caption: Logical relationship between crystal structure and bulk properties.
Conclusion
The crystal structure analysis of N-ethyl-2-bromoaniline derivatives is a multi-step process where success in each stage is contingent upon the last. A methodical approach to synthesis, purification, and crystallization is the bedrock upon which high-quality diffraction data can be built. By comparing different experimental strategies and analyzing the resulting structural data in the context of related compounds, researchers can gain a profound understanding of the subtle forces that govern molecular assembly. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict and tune the solid-state properties of molecules with increasing precision.
Stilinović, V., et al. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
Gawlicka-Chruszcz, A., & Stadnicka, K. (2002, July 15). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. PubMed.
Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
IUCr. (n.d.). Crystal structure of 4-chloro-2-iodoaniline.
ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design.
Unknown. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl) - PMC.
Meenakumari, M., & Girija, R. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.
Meenakumari, M., & Girija, R. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences.
ResearchGate. (2020, September 18). A brief review on aniline and its derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat N-Ethyl-2-bromo-benzenamine as a high-risk dermal toxin and blood toxicant .
Unlike standard laboratory reagents, halogenated anilines possess a dual-threat mechanism: they are lipophilic (rapidly absorbed through skin) and metabolically active (converting hemoglobin to methemoglobin). Standard laboratory safety glasses and thin nitrile gloves are insufficient for direct handling.
Critical Hazard Classifications (GHS):
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]
H373: May cause damage to organs (Blood/Methemoglobinemia) through prolonged or repeated exposure.
H319/H315: Causes serious eye and skin irritation.[2][3][4]
Mechanistic Hazard Profiling (The "Why")
To ensure safety compliance, researchers must understand the causality of the hazard. This compound is not merely corrosive; it is systemically toxic.
The Lipophilic-Metabolic Pathway
Rapid Permeation: The ethyl group attached to the amine nitrogen increases the molecule's lipophilicity compared to a primary aniline. This facilitates rapid transport across the stratum corneum (outer skin layer) and through standard nitrile glove materials [1].
Methemoglobinemia: Once absorbed, the hepatic cytochrome P450 system oxidizes the aniline moiety into reactive metabolites (e.g., phenylhydroxylamines). These metabolites oxidize ferrous iron (
) in hemoglobin to ferric iron (), creating methemoglobin.
Result: The blood loses its ability to transport oxygen.
Symptoms:[1][3][4][5][6][7] Cyanosis (blue lips/fingernails), dizziness, and fatigue, often delayed by 2–4 hours post-exposure [2].
The PPE Firewall: Selection Matrix
This matrix relies on breakthrough time data rather than generic material compatibility.
Aromatic amines can permeate thin nitrile (<4 mil) in <10 minutes. Laminates provide >480 min breakthrough time [3].
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Face Shield + Splash Goggles
Vapors are heavy and irritating. Safety glasses do not seal against creeping vapors or splashes.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Respirator: Half-mask with OV/P100 cartridges
Required only if working outside a hood or during spill cleanup. The "OV" (Organic Vapor) filter targets the amine vapors.
Body Defense
Lab Coat (Cotton/Poly blend), buttoned to neck
Tyvek® or Chem-Tape sealed cuffs
Prevents "wicking" of liquid onto skin at the wrist interface.
Operational Workflow: Safe Handling Lifecycle
Pre-Operational Logic (Decision Diagram)
The following logic flow dictates the PPE selection process based on experimental volume and state.
Figure 1: Decision Matrix for PPE Selection based on Volume and Activity.
Step-by-Step Handling Protocol
Step 1: Engineering Control Verification
Ensure fume hood is active.
Place a disposable absorbent pad (benchkote) in the work area to capture micro-droplets. Causality: Halogenated amines are difficult to clean from porous surfaces; the pad acts as a sacrificial barrier.
Step 2: Weighing & Transfer
Technique: Do not use plastic syringes for long-term storage or slow addition; the solvent action may swell the rubber plunger. Use glass pipettes or gas-tight glass syringes.
Glove Discipline: If using double nitrile gloves, check the outer glove for yellowing or degradation every 15 minutes. Change immediately upon any splash.[8]
Step 3: Decontamination
Wipe all exterior surfaces of flasks/vials with a tissue damp with ethanol or acetone before removing them from the hood.
Dispose of the wipe immediately into solid hazardous waste.
Emergency Response & Disposal
Medical Emergency: Cyanosis Check
If exposure occurs, standard First Aid is insufficient.
Wash: Flush skin with soap and water for 15 minutes.[7]
Observation: Monitor for blue discoloration of lips/nails.
Alert: Inform medical personnel specifically that the patient was exposed to an aniline derivative and may require Methylene Blue therapy (the antidote for methemoglobinemia) [4].
Waste Disposal Strategy
N-Ethyl-2-bromo-benzenamine is a halogenated organic.[1][3][4][7][9][10][11][12]
Waste Stream
Classification
Container Type
Liquid Waste
Halogenated Organic
HDPE or Glass Carboy (Amber)
Solid Waste
Toxic Solid Debris
Double-bagged Polyethylene
Sharps
Chemically Contaminated Sharps
Rigid Plastic Container
Critical Prohibition: Do NOT mix with oxidizing acids (e.g., Nitric Acid). The reaction with the amine group can be exothermic and violent.
References
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 27993, N-Ethyl-2-bromoaniline. Retrieved from [Link]
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline.[1] (Analogous hazard data for aniline derivatives). Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]